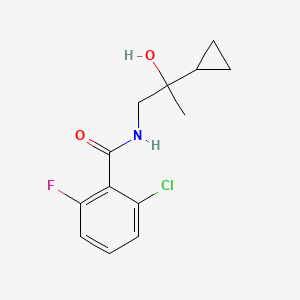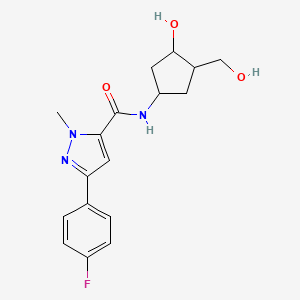
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into pyrazole derivatives, including compounds similar to 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide, has demonstrated their potential in various scientific applications. For instance, the synthesis and characterization of pyrazole derivatives have shown that these compounds exhibit significant cytotoxic activity against cancer cells. Studies focusing on the synthesis, characterization, and evaluation of cytotoxic activity provide foundational knowledge for potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrazole derivatives are synthesized for their potential biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. Research has identified novel pyrazoles that show promising results in in vitro studies for these applications. Molecular docking studies have been conducted to examine interactions with key enzymes, contributing to the understanding of their mechanisms of action and potential as therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Cytotoxic Evaluation
Further investigations into pyrazole derivatives have led to the synthesis of compounds evaluated for their cytotoxic effects against various cancer cell lines. Such studies are crucial for identifying new candidates for cancer therapy, with specific compounds demonstrating significant inhibitory effects on cancer cell proliferation. This line of research underscores the therapeutic potential of pyrazole derivatives in oncology (Ahsan et al., 2018).
Fluorescence and Imaging Applications
Pyrazole derivatives also find applications in the development of fluorescent probes for biological and environmental sensing. The synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine structures has been explored, with some derivatives exhibiting strong fluorescence intensity and quantum yields. These properties make them suitable for use as fluorescent probes, highlighting their versatility beyond therapeutic applications (Castillo, Tigreros, & Portilla, 2018).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-21-15(8-14(20-21)10-2-4-12(18)5-3-10)17(24)19-13-6-11(9-22)16(23)7-13/h2-5,8,11,13,16,22-23H,6-7,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNCOHSNOCYUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)
![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)
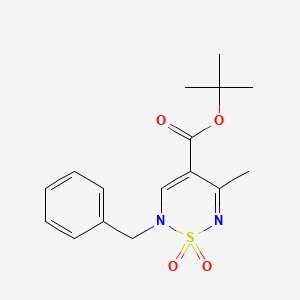

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)
![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
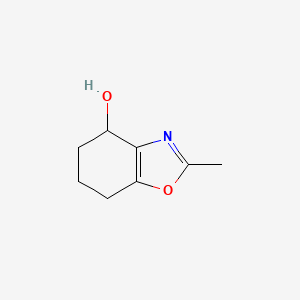
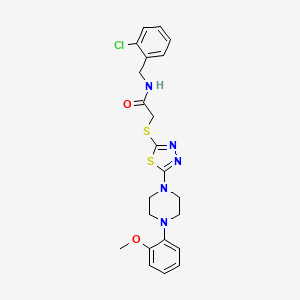
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)
